molecular formula C12H19N B6303330 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole CAS No. 1629022-86-1

2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole

Cat. No.: B6303330
CAS No.: 1629022-86-1
M. Wt: 177.29 g/mol
InChI Key: NJJWFKYDMGYHRP-UHFFFAOYSA-N
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Description

2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound features a 4-methylpent-3-en-1-yl substituent at the 2-position and an ethyl group at the 5-position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-1-ylamine with an appropriate ethyl-substituted pyrrole precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific reaction conditions, such as elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines. Substitution reactions result in various substituted pyrrole derivatives.

Scientific Research Applications

2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe for studying biological processes and interactions involving pyrrole-containing compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpent-3-en-1-yl)-5-methyl-1H-pyrrole
  • 2-(4-Methylpent-3-en-1-yl)-5-propyl-1H-pyrrole
  • 2-(4-Methylpent-3-en-1-yl)-5-butyl-1H-pyrrole

Uniqueness

2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole is unique due to its specific substituents at the 2- and 5-positions of the pyrrole ring. These substituents confer distinct chemical and physical properties, making the compound suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

2-ethyl-5-(4-methylpent-3-enyl)-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11-8-9-12(13-11)7-5-6-10(2)3/h6,8-9,13H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJWFKYDMGYHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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